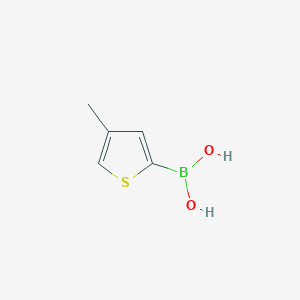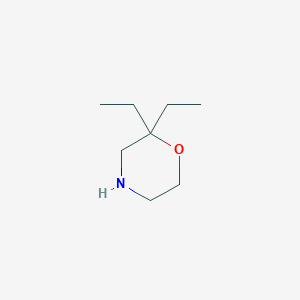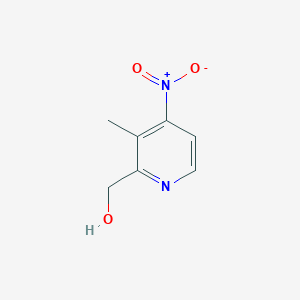
Ácido 4-metiltiofeno-2-borónico
Descripción general
Descripción
4-Methylthiophene-2-boronic acid is a boronic acid derivative associated with methylthiophene. Boronic acids are known for their versatility in organic synthesis and material science due to their ability to form reversible covalent bonds with diols and other Lewis bases. While specific information on 4-Methylthiophene-2-boronic acid is not directly available, the understanding and utility of boronic acids and thiophene derivatives in general suggest significance in chemical reactions, sensing, and materials development.
Synthesis Analysis
Boronic acids, including thiophene derivatives, are typically synthesized via reactions involving organoborane compounds. The synthesis can involve tin-boron exchange reactions under mild conditions, as demonstrated in the preparation of polymeric Lewis acids containing thiophene backbones (Sundararaman et al., 2005). Additionally, boronic acids are synthesized through halogen-metal exchange reactions, often involving organolithium compounds or Grignard reagents reacting with boron halides.
Molecular Structure Analysis
Thiophene boronic acids feature a thiophene ring, a heterocyclic compound with sulfur, connected to a boronic acid group. This structure enables unique electronic properties due to the interaction between the thiophene π-system and the boron atom. The molecular structure affects its reactivity and binding capabilities, particularly in forming complexes with Lewis bases and participating in Suzuki coupling reactions (Kinzel et al., 2010).
Aplicaciones Científicas De Investigación
Aplicaciones de detección
Los ácidos borónicos, incluido el ácido 4-metiltiofeno-2-borónico, se utilizan cada vez más en diversas áreas de investigación. Interactúan con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que lleva a su utilidad en diversas aplicaciones de detección . Estas aplicaciones pueden ser ensayos homogéneos o detección heterogénea .
Etiquetado biológico
La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas, incluido el etiquetado biológico . Esto puede implicar el uso de ácidos borónicos para el etiquetado de proteínas y células .
Manipulación y modificación de proteínas
Los ácidos borónicos han mostrado un crecimiento significativo en la interacción con las proteínas, su manipulación y el etiquetado celular . Esto los convierte en herramientas valiosas en bioquímica y biología molecular .
Desarrollo terapéutico
Los ácidos borónicos también se utilizan en el desarrollo de terapias . Sus propiedades químicas únicas los convierten en posibles agentes farmacéuticos .
Tecnologías de separación
Los ácidos borónicos se utilizan en tecnologías de separación . Su capacidad para formar enlaces covalentes reversibles con dioles les permite utilizarse en la separación y purificación de productos glicosilados
Safety and Hazards
4-Methylthiophene-2-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid direct contact with the substance, ensure sufficient ventilation of the area, avoid handling in a confined space, and avoid the formation or spread of dust in the air .
Mecanismo De Acción
Target of Action
The primary target of 4-Methylthiophene-2-boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with the palladium catalyst to form new carbon-carbon bonds .
Mode of Action
In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 4-Methylthiophene-2-boronic acid . This reaction allows for the formation of carbon-carbon bonds, which are crucial in organic synthesis . The compound can also participate in addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates for synthesis of THF derivatives, sulfoxidation reactions, and copper-catalyzed halogenation .
Result of Action
The result of the action of 4-Methylthiophene-2-boronic acid is the formation of new carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-Methylthiophene-2-boronic acid is influenced by environmental factors such as temperature and the presence of other reagents . The compound is relatively stable, readily prepared, and generally environmentally benign . It should be noted that it may cause skin and eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
(4-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-5(6(7)8)9-3-4/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUMIZDUIJNUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370263 | |
| Record name | 4-Methylthiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162607-15-0 | |
| Record name | 4-Methylthiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B61107.png)

![[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt](/img/structure/B61114.png)


![1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime](/img/structure/B61121.png)


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)](/img/structure/B61126.png)